

# 3-Epigitoxigenin CAS number and chemical structure

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Compound of Interest		
Compound Name:	3-Epigitoxigenin	
Cat. No.:	B12385936	Get Quote

# In-Depth Technical Guide: 3-Epigitoxigenin

For Researchers, Scientists, and Drug Development Professionals

**Core Compound Details** 

Parameter	Value	Source
CAS Number	465-10-1	[1]
Alias	Gitoxigenin	[1]
Molecular Formula	C23H34O5	
Molecular Weight	390.51 g/mol	_
Appearance	Powder	[1]
Category	Natural Product, Cardenolide and its Sapogenins	[1][2]

#### **Chemical Structure**

**3-Epigitoxigenin** is a stereoisomer of digitoxigenin, a type of cardenolide. The core structure is a steroid nucleus with a butenolide ring attached at position 17 and hydroxyl groups at positions 3, 14, and 16. The "epi" designation indicates a difference in the stereochemistry at a



specific carbon atom compared to its parent compound. In this case, it refers to the orientation of the hydroxyl group at the 3-position.

Unfortunately, a publicly available 2D or 3D structure file for **3-Epigitoxigenin** could not be sourced from the immediate search results. For visualization, it is recommended to use chemical drawing software and input the systematic name or SMILES notation if available from chemical databases.

## **Biological Activity and Experimental Data**

Research has been conducted on **3-Epigitoxigenin** and its derivatives to evaluate their biological activity, particularly their binding affinity for the digitalis receptor on Na+, K+-ATPase.

#### **Binding Affinity of 2-Hydroxy Derivatives**

A study by Gobbini et al. (1998) synthesized and evaluated the four stereoisomers of the 2-hydroxy derivatives of digitoxigenin and 3-epidigitoxigenin.[3] The study found that these derivatives exhibited lower binding affinities for the Na+, K+-ATPase receptor compared to the parent compounds.[3] Specifically, the presence of hydrophilic hydroxy groups in the alpha position was more detrimental to the binding affinity than those in the beta position.[3]

Compound	Relative Binding Affinity
Digitoxigenin	High
3-Epidigitoxigenin	High
2-Hydroxy derivatives of Digitoxigenin	Lower
2-Hydroxy derivatives of 3-Epidigitoxigenin	Lower

Note: Specific quantitative binding affinity values (e.g., Ki or IC50) were not available in the provided search results.

## **Experimental Protocols**

Detailed experimental protocols are often proprietary or require access to the full-text scientific articles. However, based on the available information, a general outline of the methodologies



used in the study of **3-Epigitoxigenin** can be described.

#### Synthesis of 2-Hydroxy Derivatives of 3-Epigitoxigenin

The synthesis of these derivatives would likely involve the following general steps:

- Starting Material: Protection of the hydroxyl groups of **3-Epigitoxigenin** that are not intended to be modified.
- Introduction of the 2-Hydroxy Group: Stereoselective introduction of a hydroxyl group at the C2 position of the steroid nucleus using appropriate reagents and reaction conditions to control the alpha or beta orientation.
- Deprotection: Removal of the protecting groups to yield the final 2-hydroxy derivatives.
- Purification: Purification of the synthesized compounds using techniques such as column chromatography.
- Structure Elucidation: Confirmation of the chemical structures of the final products using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

#### Na+, K+-ATPase Binding Assay

The evaluation of the binding affinity of the synthesized compounds for the digitalis receptor on Na+, K+-ATPase would typically involve a competitive binding assay.

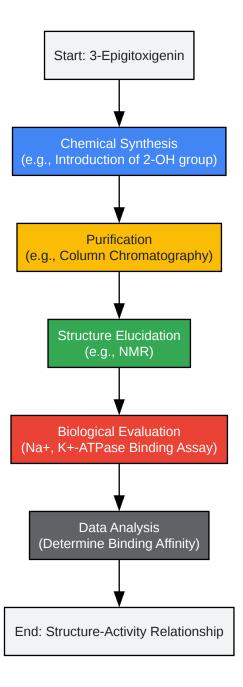
- Enzyme Preparation: Isolation and purification of Na+, K+-ATPase from a suitable source (e.g., animal tissue).
- Radioligand: Use of a radiolabeled ligand that is known to bind to the digitalis receptor (e.g., [3H]ouabain).
- Competitive Binding: Incubation of the enzyme preparation with the radioligand in the
  presence of varying concentrations of the test compounds (the 2-hydroxy derivatives of 3Epigitoxigenin).
- Separation: Separation of the bound and free radioligand.



- Quantification: Measurement of the radioactivity of the bound fraction to determine the extent of displacement of the radioligand by the test compounds.
- Data Analysis: Calculation of the inhibitory concentration (IC50) or binding affinity (Ki) for each compound.

### **Experimental Workflow**

The following diagram illustrates a generalized workflow for the synthesis and biological evaluation of **3-Epigitoxigenin** derivatives.





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Caption: Generalized workflow for the synthesis and evaluation of **3-Epigitoxigenin** derivatives.

This technical guide provides a summary of the available information on **3-Epigitoxigenin**, focusing on its chemical properties, biological activity, and the experimental approaches used in its study. For more detailed information, researchers are encouraged to consult the full scientific literature.

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#### References

- 1. 3-Epigitoxigenin | CAS: 465-10-1 | ChemNorm [chemnorm.com]
- 2. 3-Epidigitoxigenin | CAS:545-52-8 | Cardenolides and its Sapogenins | High Purity |
   Manufacturer BioCrick [biocrick.com]
- 3. Synthesis and biological evaluation of 2-hydroxy derivatives of digitoxigenin and 3-epidigitoxigenin PubMed [pubmed.ncbi.nlm.nih.gov]
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   [https://www.benchchem.com/product/b12385936#3-epigitoxigenin-cas-number-and-chemical-structure]

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